molecular formula C10H14N2O B013763 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine CAS No. 51095-86-4

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

Cat. No. B013763
CAS RN: 51095-86-4
M. Wt: 178.23 g/mol
InChI Key: RWFBQHICRCUQJJ-JQWIXIFHSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those related to 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, often involves multi-step processes that may include the oxidative decarboxylation-beta-iodination of amino acids or the condensation of certain precursors. For instance, a method for synthesizing 2,3-disubstituted pyrrolidines via one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been described, introducing iodine at the previously unfunctionalized position and allowing for the introduction of different substituents at the C-2 position (Boto, Hernández, de Leon, & Suárez, 2001).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, NMR spectroscopy, and mass spectrometry. For closely related compounds, structural studies have shown various bonding lengths and angles, indicating normal bonding environments and highlighting the importance of hydrogen bonding to the solubility and stability of these compounds. Single crystal X-ray diffraction studies provide detailed insights into the crystallographic parameters, facilitating a deeper understanding of the molecular conformation (Nelson, Karpishin, Rettig, & Orvig, 1988).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, including coupling, isomerization, and cyclization, to form complex heterocyclic compounds. These reactions often involve the interaction of electron-poor (hetero)aryl halides with terminal propargyl N-tosylamines and N,S-ketene acetals, leading to the formation of highly fluorescent and partially pH-sensitive heterocycles (Schramm, Dediu, Oeser, & Müller, 2006).

Scientific Research Applications

Medicinal Chemistry Applications

  • Selective Receptor Antagonism: Compound 9, derived from modifications of 2-Methyl-6-(phenylethynyl)pyridine (a potent noncompetitive mGlu5 receptor antagonist), has shown potential as a highly selective mGlu5 receptor antagonist with anxiolytic activity (Cosford et al., 2003).

Organic Chemistry Applications

  • Catalytic Methods for Pyridines: A novel catalytic method has been developed for introducing a methyl group onto the aromatic ring of pyridines, highlighting the versatility of pyridines in organic synthesis (Grozavu et al., 2020).
  • Pyrrolidines Synthesis: The synthesis of pyrrolidines, such as in the reaction between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, has been explored, showing their importance in chemistry and potential industrial applications (Żmigrodzka et al., 2022).

Pharmacology Applications

  • Antiviral Activity: A novel orally bioavailable inhibitor of human rhinovirus 3C protease, Compound 1, has been identified, showing potent antiviral activity in cell-based assays (Patick et al., 2005).

Environmental Chemistry Applications

  • Sonochemical Degradation: The sonochemical degradation of 3-Methyl pyridine, a toxic organic compound, has been studied, revealing effective treatment strategies for environmental remediation (Daware & Gogate, 2020).

Coordination Chemistry Applications

  • Metal Complexes and Ferromagnets: The use of 2-pyridyl oximes in metal complexes chemistry has led to the discovery of species with interesting magnetic properties, highlighting the potential of pyridine derivatives in coordination chemistry (Dimakopoulou et al., 2022).

Safety And Hazards

Specific safety and hazard information for this compound is not readily available. However, it’s always important to handle chemical compounds with care, using appropriate safety measures such as wearing protective clothing and working in a well-ventilated area.


Future Directions

The compound could potentially be used in the synthesis of medicinal substances and natural products2. Further research and development are needed to fully explore its potential applications and benefits.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBQHICRCUQJJ-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

CAS RN

51095-86-4
Record name Nicotine N'-oxide, (1'S,2'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1â??S,2â??S)-trans-Nicotine 1â??-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINE N'-OXIDE, (1'S,2'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V35J35GP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

500 g of nicotine (3.08 mol) are slowly added dropwise to an equimolar 30% hydrogen peroxide solution containing 5.9 g of citric acid (30.8 mmol), the temperature being maintained below 90° C. After the addition has ended, the mixture is heated at 80° C. for 5 hours.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

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